molecular formula C15H13N3O2 B10977087 1H-benzotriazol-1-yl(2-ethoxyphenyl)methanone

1H-benzotriazol-1-yl(2-ethoxyphenyl)methanone

Cat. No.: B10977087
M. Wt: 267.28 g/mol
InChI Key: QHQSBHCDPMVQQT-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of 1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone allows it to exhibit a range of chemical and physical properties that make it valuable for research and practical applications.

Preparation Methods

The synthesis of 1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone typically involves the reaction of 1H-benzotriazole with 2-ethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its application .

Comparison with Similar Compounds

1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone can be compared with other benzotriazole derivatives, such as:

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

benzotriazol-1-yl-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C15H13N3O2/c1-2-20-14-10-6-3-7-11(14)15(19)18-13-9-5-4-8-12(13)16-17-18/h3-10H,2H2,1H3

InChI Key

QHQSBHCDPMVQQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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